molecular formula C21H17N3O7S B423169 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

Cat. No.: B423169
M. Wt: 455.4g/mol
InChI Key: BDPPMYZEYLKWLL-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a benzenesulfonate ester.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of methoxybenzylideneamino and methoxybenzylidene derivatives, demonstrate significant potential for use in photodynamic therapy, particularly for cancer treatment. They are characterized by high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Neuroleptic Agents

Valenta et al. (1990) investigated the synthesis of various heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound . These compounds were synthesized through a series of reactions involving 2-methoxy-5-nitrobenzoyl chloride and different amines, and have potential applications as neuroleptic agents (Valenta et al., 1990).

Antibacterial Applications

Havaldar, Bhise, and Burudkar (2004) conducted a study on methoxy-5-nitrobenzaldehyde, a compound structurally similar to 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate. The researchers synthesized derivatives with antibacterial properties, demonstrating the potential use of these compounds in antibacterial applications (Havaldar, Bhise, & Burudkar, 2004).

Synthesis for Cardiotonic Drugs

Lomov (2019) developed a synthesis method for 2-methoxy-4-(methylsulfanyl)benzoic acid, using a precursor related to the target compound. This synthesis method can be applied in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, highlighting the relevance of such compounds in medicinal chemistry (Lomov, 2019).

Applications in Cancer Treatment

The study by Hour et al. (2007) on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, reveals potential anticancer applications. These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy (Hour et al., 2007).

Properties

Molecular Formula

C21H17N3O7S

Molecular Weight

455.4g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+

InChI Key

BDPPMYZEYLKWLL-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 4
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 5
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 6
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

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